2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (2C3M1T) is a novel compound with a wide range of potential applications in scientific research. It is a synthetic small molecule with a unique structure that has been found to have some interesting biochemical and physiological effects.
科学的研究の応用
CCR5 Receptor Antagonists for HIV Treatment
Research on compounds with a triazaspiro[4.5]dec structure has shown applications in the development of HIV treatment options. For instance, noncompetitive allosteric antagonists of the CCR5 receptor have been studied for their potent antiviral effects against HIV-1. These studies delve into the receptor-based mechanism of action of these compounds, offering insights into how structural variations can impact their efficacy and potential resistance profiles in clinical applications (Watson et al., 2005).
Antimicrobial and Anticancer Agents
Compounds with a 1,2,4,8-tetraazaspiro[4.5]dec structure have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant antimicrobial activity against various microbial strains. This suggests that similar structural compounds, including those with the 2-Cyclobutyl-3-methyl triazaspiro[4.5]dec core, could be promising candidates for developing new antimicrobial agents (Dalloul et al., 2017).
Antidiabetic and Anticancer Applications
Research into spirothiazolidines and related structures has explored their potential as anticancer and antidiabetic agents. Compounds have been synthesized that showed significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as exhibiting therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, suggesting potential for antidiabetic applications (Flefel et al., 2019).
Neurological Disorder Treatments
Novel histamine H3 receptor antagonists with triazaspiro[4.5]decane structures have been studied for their potential in treating neurological disorders, such as Alzheimer's disease. These compounds demonstrated high affinity for H3 receptors and showed promising preclinical efficacy in improving cognitive performance, highlighting their potential as therapeutic agents for dementia and cognitive disorders (Medhurst et al., 2007).
特性
IUPAC Name |
2-cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-15-10(9-3-2-4-9)14-12(11(15)16)5-7-13-8-6-12;/h9,13H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYBSADOEZKPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2(C1=O)CCNCC2)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。